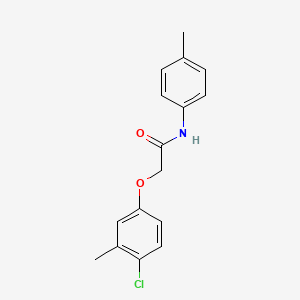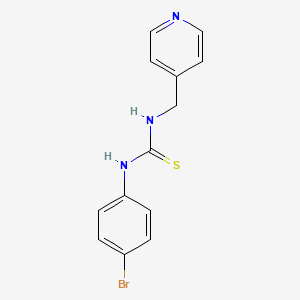![molecular formula C16H19N3O2 B5729425 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylonitrile derivatives, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and proteins in cells. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. This could lead to the development of more potent and selective 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile derivatives for drug discovery. Another potential direction is to investigate its potential applications in organic electronics and optoelectronics. This could lead to the development of new materials with unique electronic properties for various applications. Finally, further studies are needed to evaluate the safety and toxicity of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, which is essential for its potential use in clinical applications.
Synthesis Methods
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 4-morpholinecarboxylic acid to form the corresponding imine intermediate. The imine intermediate is then reacted with acrylonitrile to produce 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been studied for its potential applications in organic electronics and optoelectronics due to its unique electronic properties.
properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(2)15-5-3-13(4-6-15)11-14(12-17)16(20)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKFKBTENQBOP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)


![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)